

Protocol for Labeling Amine-Modified DNA with Cy5.5 bis-NHS Ester

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Compound of Interest

Compound Name: Cy5.5 bis-NHS ester

Cat. No.: B15556491

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Introduction

This document provides a detailed protocol for the covalent labeling of amine-modified DNA with **Cy5.5 bis-NHS ester**. Cyanine 5.5 (Cy5.5) is a near-infrared (NIR) fluorescent dye widely used in various molecular biology and drug development applications, including *in vivo* imaging, fluorescence resonance energy transfer (FRET), and hybridization assays. Its emission in the NIR spectrum minimizes background fluorescence from biological samples. The bis-N-hydroxysuccinimide (NHS) ester functionality of this reagent allows for the formation of stable amide bonds with primary aliphatic amine groups present on modified DNA oligonucleotides. This application note outlines the materials, experimental procedures, purification, characterization, and storage of Cy5.5-labeled DNA.

Principle of Reaction

The labeling reaction is based on the nucleophilic attack of the primary amine on the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide. The reaction is typically carried out in a slightly alkaline buffer (pH 8.0-9.0) to ensure the amine group is deprotonated and thus maximally nucleophilic. The **Cy5.5 bis-NHS ester** contains two reactive NHS ester groups, which offers the potential for higher labeling density or for cross-linking applications, depending on the reaction conditions and the nature of the amine-modified DNA.

Materials and Equipment

Reagents

- Amine-modified DNA oligonucleotide
- **Cy5.5 bis-NHS ester**
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Labeling Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium tetraborate, pH 8.5
- Purification Buffers:
 - HPLC Buffer A: 0.1 M Triethylammonium acetate (TEAA) in water
 - HPLC Buffer B: Acetonitrile (ACN)
- Nuclease-free water
- Ethanol (100% and 70%)
- 3 M Sodium acetate, pH 5.2

Equipment

- Microcentrifuge
- Vortex mixer
- Spectrophotometer (UV-Vis)
- High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column
- Lyophilizer or centrifugal evaporator
- pH meter
- Gel electrophoresis system (optional)

Experimental Protocols

Preparation of Reagents

- Amine-Modified DNA: Dissolve the lyophilized amine-modified DNA in nuclease-free water or TE buffer (10 mM Tris, 0.1 mM EDTA, pH 8.0) to a final concentration of 1 mM. The use of amine-free buffers is critical to prevent reaction with the NHS ester.
- **Cy5.5 bis-NHS Ester** Stock Solution: Immediately before use, dissolve the **Cy5.5 bis-NHS ester** in anhydrous DMF or DMSO to a concentration of 10 mg/mL.^[1] Protect the solution from light. NHS esters are moisture-sensitive and should be handled in a dry environment.

Labeling Reaction

- In a microcentrifuge tube, combine the amine-modified DNA, labeling buffer, and nuclease-free water to the desired final volume and concentration. A typical reaction might contain 1 nmol of DNA in a total volume of 50 μ L.
- Add the desired molar excess of the **Cy5.5 bis-NHS ester** stock solution to the DNA solution. The optimal molar ratio of dye to DNA should be determined empirically but a starting point of a 5 to 20-fold molar excess of the dye is recommended.
- Vortex the reaction mixture gently and incubate for 2-4 hours at room temperature, protected from light. For sensitive DNA, the reaction can be performed at 4°C overnight.

Purification of Labeled DNA

It is crucial to remove the unreacted dye and any side products from the labeled DNA. Two common methods are ethanol precipitation and reverse-phase HPLC.

- Add 0.1 volumes of 3 M sodium acetate (pH 5.2) to the reaction mixture.
- Add 3 volumes of ice-cold 100% ethanol.
- Vortex briefly and incubate at -20°C for at least 1 hour to precipitate the DNA.
- Centrifuge at high speed (e.g., 14,000 x g) for 30 minutes at 4°C.
- Carefully decant the supernatant which contains the bulk of the unreacted dye.

- Wash the pellet with 500 μ L of cold 70% ethanol and centrifuge for 10 minutes.
- Repeat the wash step.
- Air-dry the pellet for 5-10 minutes to remove residual ethanol. Do not over-dry.
- Resuspend the pellet in nuclease-free water or TE buffer.

Note: Ethanol precipitation may not completely remove all unreacted dye. For applications requiring high purity, HPLC is recommended.

Reverse-phase HPLC is highly effective for separating the more hydrophobic dye-labeled DNA from the unlabeled DNA and free dye.[2][3][4]

- Column: A C18 reverse-phase column is commonly used.[2][3][4][5]
- Mobile Phases:
 - Buffer A: 0.1 M TEAA in water
 - Buffer B: Acetonitrile
- Gradient: A linear gradient from low to high percentage of Buffer B is used to elute the components. A typical gradient might be:
 - 5-95% Buffer B over 30 minutes.[3]
- Detection: Monitor the elution profile at 260 nm (for DNA) and at the absorbance maximum of Cy5.5 (~675 nm). The labeled DNA will absorb at both wavelengths, while the unlabeled DNA will only absorb at 260 nm and the free dye primarily at ~675 nm. The labeled DNA will typically have a longer retention time than the unlabeled DNA due to the hydrophobicity of the dye.
- Collect the fractions corresponding to the desired product peak.
- Lyophilize or use a centrifugal evaporator to remove the solvents.

Characterization of Labeled DNA

- Measure the absorbance of the purified, labeled DNA solution at 260 nm (A₂₆₀) and at the absorbance maximum of Cy5.5 (~675 nm, A_{max}).
- Calculate the concentration of the DNA and the dye using the Beer-Lambert law (A = εcl).
 - Molar extinction coefficient of DNA at 260 nm (ε₂₆₀, DNA) is approximately 10,000 M⁻¹cm⁻¹ per base.
 - Molar extinction coefficient of Cy5.5 at ~675 nm (ε_{max}, dye) is approximately 250,000 M⁻¹cm⁻¹.
- Correction for Dye Absorbance at 260 nm: The dye also absorbs at 260 nm. The corrected absorbance of the DNA is calculated as:
 - A_{corr, 260} = A₂₆₀ - (A_{max} × CF₂₆₀)
 - Where CF₂₆₀ is the correction factor for the dye at 260 nm (typically provided by the manufacturer, often around 0.05 for Cy5.5).
- Calculate the Dye-to-DNA Ratio (Degree of Labeling - DOL):
 - Concentration of DNA (M) = A_{corr, 260} / (ε₂₆₀, DNA × path length)
 - Concentration of Dye (M) = A_{max} / (ε_{max}, dye × path length)
 - DOL = Concentration of Dye / Concentration of DNA

The mobility of the DNA may be slightly retarded upon labeling with the dye. This can be visualized by running the labeled and unlabeled DNA on a polyacrylamide or agarose gel.

Data Presentation

Parameter	Description	Typical Value/Range
Excitation Maximum (λ_{ex})	The wavelength at which Cy5.5 has the highest absorbance.	~675 nm
Emission Maximum (λ_{em})	The wavelength at which Cy5.5 emits the most fluorescence.	~694 nm
Molar Extinction Coefficient	A measure of how strongly the dye absorbs light at a given wavelength.	~250,000 M ⁻¹ cm ⁻¹ at ~675 nm
Optimal Reaction pH	The pH at which the labeling reaction is most efficient.	8.0 - 9.0
Recommended Molar Excess	The molar ratio of dye to DNA for efficient labeling.	5 - 20 fold
Typical Dye-to-DNA Ratio	The average number of dye molecules per DNA molecule.	1 - 3 (highly dependent on reaction conditions and number of amine groups)

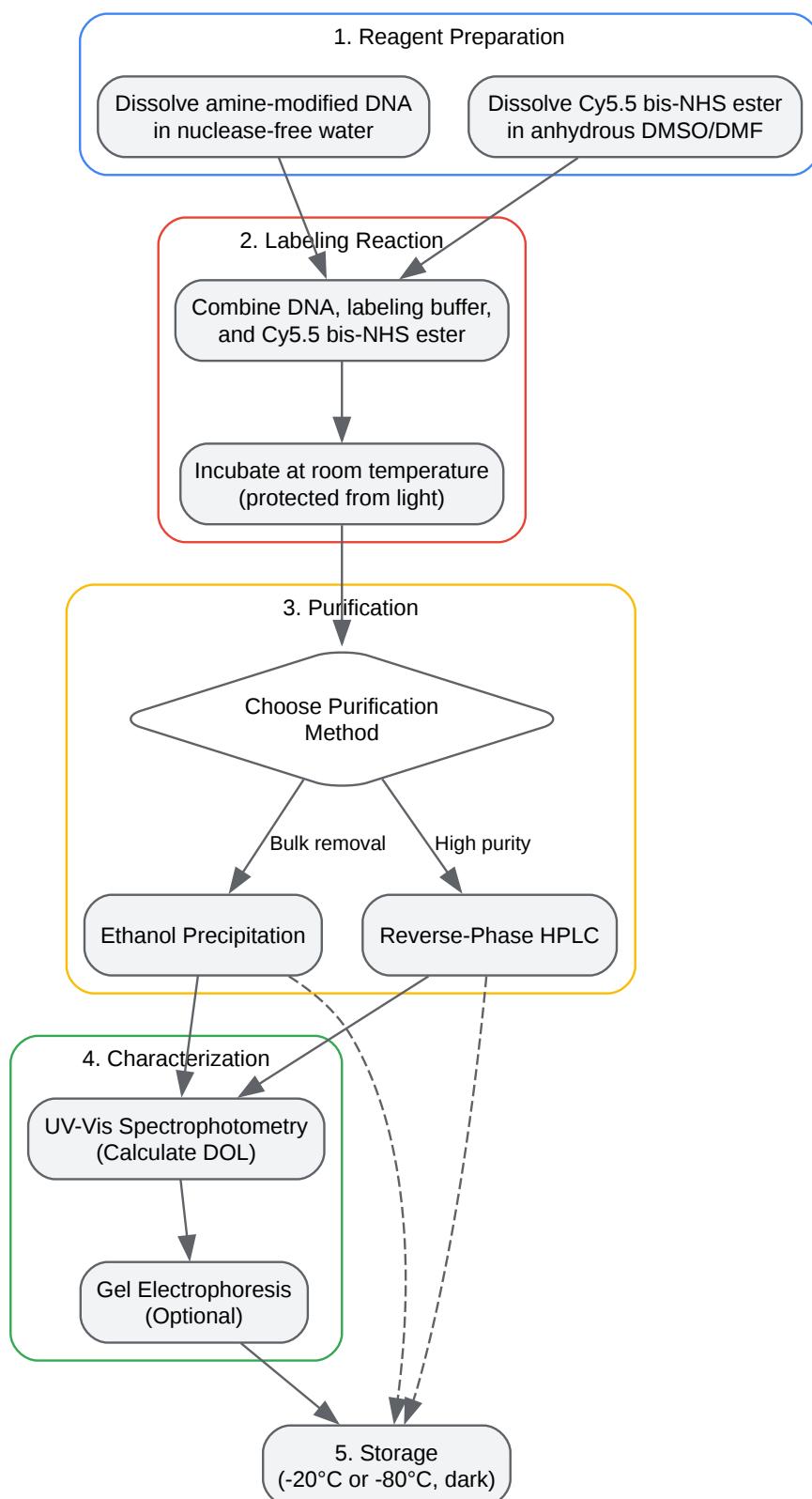
Storage and Stability

- Short-term Storage: Store aqueous solutions of Cy5.5-labeled DNA at 4°C in the dark for up to one week.
- Long-term Storage: For long-term storage, it is recommended to aliquot the labeled DNA and store it at -20°C or -80°C in the dark. Avoid repeated freeze-thaw cycles. The fluorescence of cyanine dyes can be sensitive to environmental factors, and proper storage is crucial to maintain signal integrity.[\[6\]](#)

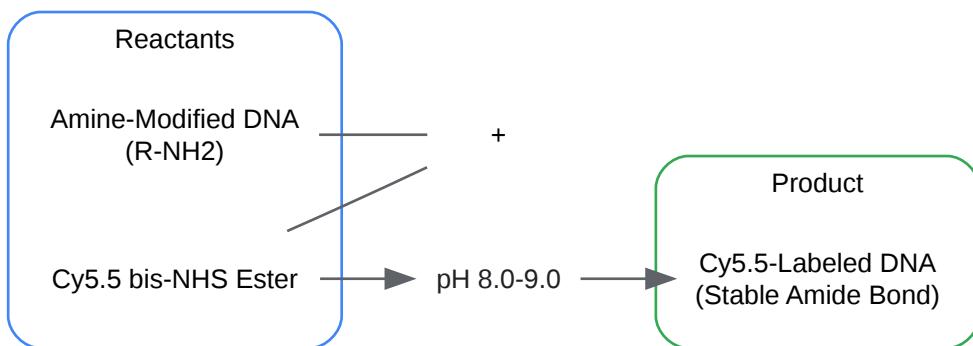
Troubleshooting

Issue	Possible Cause	Suggested Solution
Low Labeling Efficiency	<ul style="list-style-type: none">- pH of the reaction buffer is too low.- Presence of amine-containing buffers (e.g., Tris).- Hydrolysis of the NHS ester.- Insufficient molar excess of the dye.	<ul style="list-style-type: none">- Ensure the pH of the labeling buffer is between 8.0 and 9.0.- Use an amine-free buffer like sodium bicarbonate or borate.- Use freshly prepared Cy5.5 bis-NHS ester solution.- Increase the molar excess of the dye.
Poor Separation During Purification	<ul style="list-style-type: none">- Incomplete precipitation with ethanol.- Inappropriate HPLC gradient.	<ul style="list-style-type: none">- Ensure proper precipitation conditions (temperature, time).- Optimize the HPLC gradient to achieve better resolution between the labeled and unlabeled DNA.
Signal Instability	<ul style="list-style-type: none">- Photobleaching.- Degradation of the dye.	<ul style="list-style-type: none">- Minimize exposure of the labeled DNA to light.- Store the labeled DNA under the recommended conditions.

Visualizations

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Caption: Experimental workflow for labeling amine-modified DNA with **Cy5.5 bis-NHS ester**.



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Caption: Reaction mechanism for labeling amine-modified DNA with **Cy5.5 bis-NHS ester**.

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